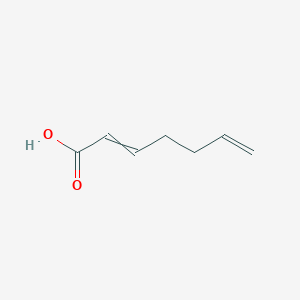
2,6-Heptadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Heptadienoic acid is an organic compound with the molecular formula H₂C=CHCH₂CH₂CH=CHCO₂H It is a predominantly trans isomer and is known for its unique structure, which includes two conjugated double bonds and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Heptadienoic acid can be synthesized through several methods. One common approach involves the use of conjugated dienes and carboxylation reactions. For instance, the reaction of 1,3-butadiene with carbon dioxide in the presence of a catalyst can yield this compound. The reaction conditions typically involve high pressure and temperature to facilitate the carboxylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Heptadienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated carboxylic acids.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Alcohols and amines are common reagents for esterification and amidation reactions, respectively.
Major Products
Oxidation: Aldehydes and ketones.
Reduction: Saturated carboxylic acids.
Substitution: Esters and amides.
Scientific Research Applications
2,6-Heptadienoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Heptadienoic acid involves its interaction with various molecular targets. The conjugated double bonds and carboxylic acid group allow it to participate in a range of chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Heptadienoic acid: Similar structure but with different positions of double bonds.
2-Hydroxy-6-oxo-2,4-heptadienoic acid: Contains additional functional groups, leading to different reactivity and applications.
Uniqueness
2,6-Heptadienoic acid is unique due to its specific arrangement of double bonds and the carboxylic acid group, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications.
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
hepta-2,6-dienoic acid |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2,5-6H,1,3-4H2,(H,8,9) |
InChI Key |
QQVKNEQDEIZBLC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(2,5-Dimethylphenyl)imino]diethanol](/img/structure/B13994883.png)
![2,7-Dichloro-4-nitrobenzo[d]thiazole](/img/structure/B13994884.png)

![Benzonitrile, 4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]-](/img/structure/B13994895.png)

![4-(3-Methoxy-phenoxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzaldehyde](/img/structure/B13994906.png)
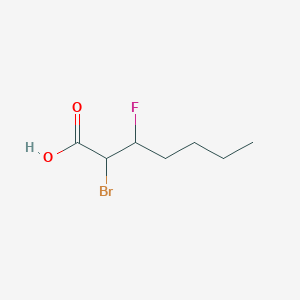
![4-N-[7-chloro-2-(4-methoxyphenyl)quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride](/img/structure/B13994912.png)
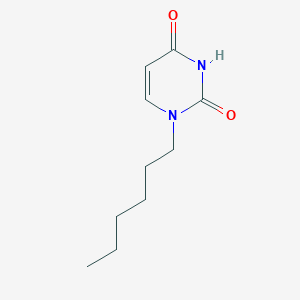
![2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13994921.png)
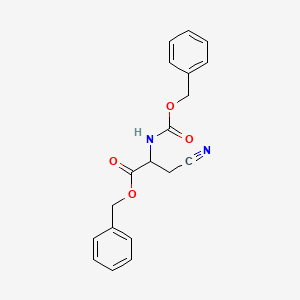
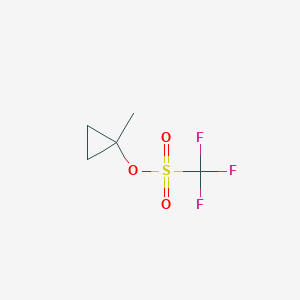
![N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13994955.png)

